5-Tert-butyl-2-nitrophenol 5-Tert-butyl-2-nitrophenol
Brand Name: Vulcanchem
CAS No.: 5651-77-4
VCID: VC7981607
InChI: InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,12H,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])O
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

5-Tert-butyl-2-nitrophenol

CAS No.: 5651-77-4

Cat. No.: VC7981607

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butyl-2-nitrophenol - 5651-77-4

Specification

CAS No. 5651-77-4
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 5-tert-butyl-2-nitrophenol
Standard InChI InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,12H,1-3H3
Standard InChI Key FQVUUPPMBGPBRL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])O
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Tert-butyl-2-nitrophenol is systematically named as 5-(tert-butyl)-2-nitrophenol under IUPAC nomenclature. Its structure features a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO2_2) at position 2, and a tert-butyl group (-C(CH3_3)3_3) at position 5. The tert-butyl group’s steric bulk influences the compound’s reactivity by hindering electrophilic substitution at adjacent positions .

Table 1: Molecular Properties of 5-Tert-Butyl-2-Nitrophenol

PropertyValue
CAS Number5651-77-4
Molecular FormulaC10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_{3}
Molecular Weight195.21 g/mol
IUPAC Name5-(tert-butyl)-2-nitrophenol
SMILES NotationCC(C)(C)C1=CC(=C(C=C1)N+[O-])O
InChI KeyFQVUUPPMBGPBRL-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s nitro group absorbs strongly in the UV-Vis spectrum, with a characteristic peak near 270 nm, enabling its use as a spectroscopic standard . Computational studies using density functional theory (DFT) predict its optimized geometry, highlighting intramolecular hydrogen bonding between the hydroxyl and nitro groups, which stabilizes the planar conformation. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the tert-butyl protons (δ 1.3–1.4 ppm) and aromatic protons (δ 7.5–8.2 ppm) .

Synthesis and Industrial Production

Nitration of Tert-Butylphenol Derivatives

The primary synthesis route involves nitrating 3-tert-butylphenol under controlled conditions. A mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C selectively introduces the nitro group at the ortho position, yielding 5-tert-butyl-2-nitrophenol with >80% efficiency . The reaction mechanism proceeds via electrophilic aromatic substitution, where the tert-butyl group directs nitration to the para position relative to itself, which corresponds to the ortho position relative to the hydroxyl group .

Patent-Based Methodologies

A patent (WO2016075703A2) describes an optimized nitration-deprotection-reduction sequence for synthesizing amino derivatives of tert-butylphenols . While focused on 5-amino-2,4-di-tert-butylphenol, this method highlights the versatility of nitro intermediates like 5-tert-butyl-2-nitrophenol in multi-step syntheses. Key steps include:

  • Protection: Benzyl or acetyl groups shield the hydroxyl group during nitration.

  • Nitration: Sodium nitrate (NaNO3\text{NaNO}_3) in hydrochloric acid (HCl\text{HCl}) introduces the nitro group.

  • Deprotection: Basic hydrolysis (e.g., NaOH) regenerates the phenolic hydroxyl group .

Applications in Research and Industry

Role in Organic Synthesis

The compound’s electronic asymmetry makes it a precursor for:

  • Coupling Reactions: Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl structures.

  • Reduction to Aminophenols: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) yields 5-tert-butyl-2-aminophenol, a building block for dyes and pharmaceuticals .

  • Coordination Chemistry: The nitro and hydroxyl groups act as ligands for transition metals like copper and iron, forming complexes studied for catalytic oxidation.

Industrial Utilization

Application AreaUse Case
Polymer StabilizationAntioxidant in rubbers and plastics
AgrochemicalsIntermediate for herbicides and fungicides
Specialty ChemicalsUV absorber in coatings and adhesives

Toxicity and Environmental Considerations

Acute and Chronic Toxicity

Nitro-substituted phenols exhibit moderate to high toxicity. In vitro assays indicate an LD50_{50} (rat, oral) of 320 mg/kg for 5-tert-butyl-2-nitrophenol, with hepatotoxicity linked to nitroso metabolite formation . Chronic exposure may cause methemoglobinemia and renal damage .

Environmental Persistence

The compound’s half-life in soil exceeds 60 days due to resistance to microbial degradation. Its log KowK_{ow} (octanol-water partition coefficient) of 3.2 suggests bioaccumulation potential, necessitating containment during disposal . Advanced oxidation processes (AOPs), such as ozonation, are recommended for wastewater treatment.

Comparative Analysis with Structural Analogues

2,6-Di-Tert-Butyl-4-Nitrophenol (CAS 728-40-5)

This analogue features two tert-butyl groups at positions 2 and 6, enhancing steric hindrance and antioxidant efficacy. Compared to 5-tert-butyl-2-nitrophenol, it exhibits:

  • Higher thermal stability (decomposition at 220°C vs. 180°C) .

  • Reduced solubility in polar solvents due to increased hydrophobicity .

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